Methyiin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO3S |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

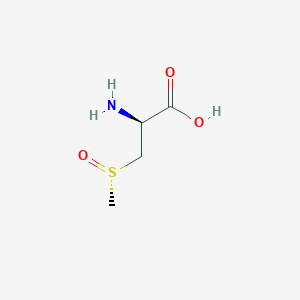

(2S)-2-amino-3-[(S)-methylsulfinyl]propanoic acid |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m1/s1 |

InChI Key |

ZZLHPCSGGOGHFW-OLLQQOEVSA-N |

Isomeric SMILES |

C[S@](=O)C[C@H](C(=O)O)N |

Canonical SMILES |

CS(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Contextualization Within Cysteine Sulfoxide Research

Cysteine sulfoxides are a class of sulfur-containing amino acid derivatives found in plants, particularly in the Allium genus. These compounds serve as precursors to a variety of biologically active sulfur compounds. Research into cysteine sulfoxides encompasses their biosynthesis, enzymatic degradation, and the diverse biological activities of their breakdown products. Methiin, as a prominent S-alk(en)yl-L-cysteine sulfoxide (B87167), is a key subject within this research area uni-marburg.degsconlinepress.com. Its enzymatic breakdown, primarily by cysteine-S-conjugate beta-lyase (CBL), yields methanesulfenic acid, ammonia, and pyruvate (B1213749), which can further transform into volatile sulfur compounds like S-methyl methanethiosulfinate, dimethyl disulfide, and dimethyl trisulfide researchgate.netnih.gov.

Other notable cysteine sulfoxides include Alliin (B105686) (S-allyl-L-cysteine sulfoxide) found in garlic, Isoalliin (S-trans-prop-1-enyl cysteine sulfoxide) and Propiin (S-propyl cysteine sulfoxide) found in onions wikipedia.orggsconlinepress.com. The study of Methiin within this context helps to understand the broader metabolic pathways and the array of sulfur compounds produced in these plant families uni-marburg.de.

Historical Trajectory of Methyiin Investigation in Phytochemical Sciences

The investigation of Methiin has evolved over time, initially driven by observations of its effects in animals and later expanding to its role in plant defense and potential implications for human health. Early research identified S-methyl-L-cysteine sulphoxide as the "kale anaemia factor" due to its toxic effects in ruminant animals researchgate.netroyalsocietypublishing.org. This finding highlighted the biological activity of the compound and spurred further investigation.

Subsequently, research expanded to explore its presence and function in plants. Methiin was recognized as a phytoalexin, a compound produced by plants for defense against pathogens, exhibiting strong antimicrobial activity researchgate.net. Its abundance in various edible plants, including Brassica vegetables and Allium species, led to interest in its contribution to their nutritional and sensory properties researchgate.netresearchgate.net.

More recent phytochemical research has focused on the transformation of Methiin into volatile organosulfur compounds and the potential health benefits associated with these derivatives nih.govtandfonline.com. Studies have explored its presence in different plant parts and its concentration influenced by factors such as cultivar, harvest time, and processing methods mdpi.comugent.be.

Academic Significance of Methyiin in Plant Derived Bioactive Compounds

Natural Distribution and Abundance in Allium Species and Other Botanical Sources

S-Methyl-L-Cysteine Sulfoxide is widely distributed in edible plants, particularly within the Allium genus (Amaryllidaceae family) and the Brassicaceae family. researchgate.net In Allium species, such as garlic (Allium sativum L.) and onion (Allium cepa), SMCS is one of the main S-alk(en)yl-L-cysteine sulfoxides present. acs.orgagriculturejournals.cz In garlic, SMCS (referred to as methiin) is the second most abundant cysteine sulfoxide, representing approximately 10% of the total cysteine sulfoxides. nih.gov

SMCS is also notably abundant in many brassica vegetables. researchgate.net It is found in high concentrations in Brussels sprouts, followed by cauliflower and Chinese chives. researchgate.net The dry weight concentration of SMCS in cruciferous vegetables can be approximately 10 times higher than that of total glucosinolates, another group of sulfur compounds found in these plants. royalsocietypublishing.orgscispace.com Other brassica sources include cabbage, turnip, and kale. caymanchem.com SMCS has also been reported in certain legumes, such as bush bean seeds (Phaseolus vulgaris), although its γ-glutamyl derivative is often more abundant in these species. tandfonline.com

The concentration of SMCS can vary depending on the plant part, cultivar, growing season, and harvest time. agriculturejournals.czroyalsocietypublishing.org For instance, in garlic, SMCS content is dependent on the plant part and the garlic morfotype, with higher concentrations observed in bulbs at the end of the vegetation period. agriculturejournals.cz

Table 1: Relative Abundance of Cysteine Sulfoxides in Selected Allium Species

| Species | (+)-S-Methyl-L-cysteine sulfoxide (Methiin) (%) | (+)-S-Propyl-L-cysteine sulfoxide (%) | (+)-S-(2-Propenyl)-L-cysteine sulfoxide (Alliin) (%) | (+)-S-(trans-1-Propenyl)-L-cysteine sulfoxide (Isoalliin) (%) |

| Allium sativum | Most abundant | Detected in few species | Characteristic | Precursor of lachrymatory factor of A. cepa |

| Allium cepa | Reported | Not specified | Not specified | Characteristic |

| Allium porrum | Reported | Characteristic | Not specified | Not specified |

| Allium ursinum | Reported | Not specified | Not specified | Not specified |

Biosynthetic Pathways and Enzymatic Synthesis of this compound

The biosynthesis of S-Methyl-L-Cysteine Sulfoxide in plants is not yet fully elucidated, but proposed pathways involve the S-methylation of cysteine followed by oxidation. wikipedia.orgtandfonline.com One pathway suggests that S-methylcysteine is formed from methanethiol (B179389) and O-acetylserine, catalyzed by enzymes that can utilize methanethiol in place of sulfide (B99878). tandfonline.com Another proposed route involves the direct methylation of cysteine, with methionine serving as the source of the methyl group. tandfonline.comnih.gov Studies in radish leaves have provided evidence for the formation of S-methylcysteine through the methylation of cysteine, with efficient incorporation of the methyl group from methionine into methylcysteine (B10627) sulfoxide. nih.gov

The oxidation of S-methylcysteine to S-methyl-L-cysteine sulfoxide is a key step in the biosynthesis of SMCS. nih.gov While the exact enzymatic machinery in plants is still under investigation, research has explored enzymes capable of this conversion. A flavin-containing monooxygenase (FMO) from Schizosaccharomyces pombe has been shown to catalyze the synthesis of SMCS from S-methyl-L-cysteine. nih.gov This recombinant enzyme exhibited optimal activity at 30°C and pH 8.0, with its activity enhanced by the presence of Mg2+. nih.gov Enzyme kinetic analysis of this FMO demonstrated a Km of 23.89 μmol/L and a kcat/Km of 61.71 L/(min·mmol) for S-methyl-L-cysteine. nih.gov

In Allium plants, the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides, including SMCS, is thought to be initiated by the S-alk(en)ylation of glutathione, followed by the removal of glycyl and γ-glutamyl groups and subsequent S-oxygenation. researchgate.net However, many of the specific enzymes involved in this pathway in Allium species remain unidentified. researchgate.net

Upon tissue disruption, SMCS is acted upon by cysteine sulfoxide lyases (such as alliinase in Allium species), which are stored separately within the plant tissue. caymanchem.comresearchgate.nettandfonline.com This enzymatic breakdown converts the odorless SMCS into volatile sulfur compounds, including S-methyl methanethiosulfinate, S-methyl methanethiosulfonate (B1239399), pyruvate (B1213749), ammonia, and sulfate. researchgate.netroyalsocietypublishing.orgtandfonline.com

Advanced Methodologies for the Isolation and Purification of this compound from Biological Matrices

The isolation and purification of S-Methyl-L-Cysteine Sulfoxide from biological matrices, particularly plants, often involves techniques aimed at extracting and separating this non-volatile amino acid from other plant constituents. Early methods for isolating S-methylcysteine sulfoxide from sources like cabbage involved techniques such as fractional crystallization from mixtures of acetone/water or water/ethanol to separate diastereoisomers. usda.govacs.org

Chromatographic methods play a significant role in the separation and identification of S-methylcysteine sulfoxide. Paper chromatography was used in early studies for the identification of SMCS in onion bulbs. acs.org More advanced techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are now commonly employed for the identification and quantification of SMCS in plant extracts and biological specimens. acs.orgmdpi.comnih.gov

For quantitative analysis of SMCS in biological samples, LC-MS/MS methods have been developed, often utilizing isotope-labeled internal standards to ensure accuracy and sensitivity. mdpi.com These methods typically involve simple sample preparation steps and offer low limits of detection for SMCS in matrices like urine and plasma. mdpi.com

Extraction procedures for isolating SMCS from plant tissues can involve using solvents like methanol. acs.org Subsequent purification steps may involve techniques such as precipitation, as described in methods for obtaining pH 4.0 precipitates from cabbage juice. usda.gov The specific methodology chosen depends on the plant source and the desired purity of the isolated SMCS.

Table 2: Analytical Techniques Used in the Study of S-Methyl-L-Cysteine Sulfoxide

| Technique | Application |

| Paper Chromatography | Identification of SMCS in plant extracts. acs.org |

| HPLC | Identification and quantification of cysteine sulfoxides in plant extracts. acs.org |

| GC/MS | Analysis of volatile compounds produced from SMCS breakdown. usda.gov |

| LC-MS/MS | Identification and sensitive quantitative analysis of SMCS in biological samples. mdpi.comnih.gov |

| 1H NMR | Identification of SMCS and related metabolites. royalsocietypublishing.org |

Elucidation of Signal Transduction Pathways Modulated by this compound

Investigations into the cellular effects of SMCSO and related cysteine sulfoxides have identified their involvement in modulating key signal transduction cascades that regulate various cellular functions.

Interaction with Protein Kinase A (PKA) Signaling Cascades

Recent studies have indicated that cysteine sulfoxides, including S-Methyl-L-Cysteine Sulfoxide (referred to as MCSO or this compound), can activate the Protein Kinase A (PKA) signaling pathway. In mouse testis-derived I-10 tumor cells, treatment with cysteine sulfoxides significantly enhanced PKA phosphorylation levels. This activation of PKA was also linked to the phosphorylation of cyclic adenosine (B11128) monophosphate response element-binding protein (CREB), a downstream target of PKA. The enhancement of progesterone (B1679170) production observed in these cells treated with cysteine sulfoxides was abolished by the presence of H89, a PKA inhibitor, suggesting that the effects are mediated, at least in part, through the activation of the PKA signaling cascade. The PKA pathway is known to play a crucial role in processes such as steroidogenesis, and these findings suggest a mechanism by which SMCSO might influence such functions. mdpi.com

Regulation of Intracellular Biochemical Processes

Beyond direct interaction with specific kinases like PKA, SMCSO and its derivatives appear to influence broader intracellular biochemical processes. The activation of PKA and subsequent phosphorylation of CREB by cysteine sulfoxides highlight an impact on signaling pathways that control gene expression and cellular responses mdpi.com. Furthermore, metabolites of SMCSO have been shown to affect cellular energy metabolism. S-methyl methanethiosulfonate (MMTSO), a primary metabolite of SMCSO, has been observed to alter energy metabolism in prostate cancer cells. This includes effects on mitochondrial metabolism, ATP production, oxidative phosphorylation, and a shift towards increased fatty acid dependency in DU145 cells nih.gov. These findings suggest that SMCSO, through its metabolites, can significantly impact the fundamental energy-generating processes within cells.

Influence on Enzyme Activities and Metabolic Intermediates

SMCSO itself is a substrate for enzymatic breakdown, and its presence can influence the activity of various metabolic enzymes. SMCSO is metabolized by cysteine-S-conjugate beta-lyase (CBL) or cysteine sulfoxide lyases found in plants and gut microbiota researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This enzymatic cleavage yields several products, including methanesulfenic acid, ammonia, and pyruvate researchgate.netresearchgate.net. Methanesulfenic acid is unstable and can undergo further reactions to form volatile sulfur compounds such as methanethiol, which then dimerizes to form dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) researchgate.netresearchgate.net. Another significant metabolite produced via cysteine sulfoxide lyase activity is S-methyl methanethiosulfinate (MMTSI), which can further be converted to S-methyl methanethiolsulfonate (MMTSO) nih.govresearchgate.netusda.gov.

Research also suggests that SMCSO may influence enzymes involved in glucose and cholesterol metabolism tandfonline.com. Studies have indicated altered activity of enzymes related to these metabolic pathways as potential mechanisms underlying some of the observed biological effects associated with SMCSO consumption tandfonline.com. Additionally, the reduced form of SMCSO, S-Methyl-L-cysteine, acts as a substrate for methionine sulfoxide reductase A (MSRA), an enzyme involved in antioxidant defense medchemexpress.com.

The metabolic fate of SMCSO and the resulting intermediates are crucial to understanding its cellular impact. The following table summarizes some key enzymes and metabolites associated with SMCSO:

| Compound/Enzyme | Role/Activity | Associated Metabolites (if applicable) |

| S-Methyl-L-Cysteine Sulfoxide (SMCSO) | Parent compound, substrate for lyases | MMTSI, MMTSO, Methanesulfenic acid, Ammonia, Pyruvate, DMDS, DMTS |

| Cysteine-S-conjugate beta-lyase (CBL) | Enzyme that metabolizes SMCSO | MMTSI, Methanesulfenic acid, Ammonia, Pyruvate |

| Cysteine sulfoxide lyases | Enzymes that metabolize SMCSO | MMTSI, MMTSO, Methanesulfenic acid, Ammonia, Pyruvate, DMDS, DMTS |

| S-Methyl Methanethiosulfinate (MMTSI) | Metabolite of SMCSO, can be converted to MMTSO | MMTSO |

| S-Methyl Methanethiolsulfonate (MMTSO) | Metabolite of SMCSO, alters cellular energy metabolism | - |

| Methionine sulfoxide reductase A (MSRA) | Enzyme that uses S-Methyl-L-cysteine (reduced form) as a substrate | - |

Mechanisms of Cellular Response and Adaptation to this compound Exposure

Cellular exposure to SMCSO and its metabolites can elicit a range of responses and adaptations. As noted, MMTSO has been shown to alter the energy metabolism profiles of prostate cancer cells, potentially shifting them towards a less aggressive phenotype nih.gov. This suggests a cellular adaptation in energy utilization in response to this metabolite. Furthermore, SMCSO has been reported to boost antioxidant capacity in honey bees, indicating a cellular defense mechanism against oxidative stress modulated by the compound royalsocietypublishing.org. Studies also suggest potential improvements in the function of hepatic and pancreatic β-cells, pointing towards adaptive responses in key metabolic tissues tandfonline.com. The specific mechanisms underlying these cellular adaptations, such as changes in metabolic flux or activation of stress response pathways, are areas of ongoing research.

Modulatory Effects on Gene Expression and Protein Dynamics

The influence of SMCSO extends to the regulation of gene expression and, consequently, protein dynamics within cells. The activation of CREB by cysteine sulfoxides, downstream of PKA signaling, highlights a mechanism by which SMCSO can impact the transcription of genes, including those involved in steroidogenesis mdpi.com. Transcriptomic analyses in prostate cancer cells treated with MMTSO have revealed changes in the expression of genes related to cellular and energy metabolism pathways, as well as the immune response nih.gov. Additionally, research suggests that SMCSO may influence the expression of genes involved in cholesterol metabolism tandfonline.com. Studies on Allium species have also investigated the expression patterns of genes encoding S-alk(en)yl-L-cysteine sulfoxide lyase isoforms, the enzymes responsible for SMCSO breakdown, demonstrating variability in expression across different tissues plos.org. These findings collectively indicate that SMCSO and its metabolites can exert modulatory effects on the cellular proteome by influencing gene transcription.

Biological Activities and Potential Therapeutic Implications: Insights from in Vitro and Preclinical Animal Models

Endocrine System Modulation: Investigations into Steroidogenesis

Research has explored the influence of methyiin on the endocrine system, with a specific focus on its effects on steroid hormone synthesis.

Studies utilizing mouse testis-derived I-10 tumor cells have investigated the impact of cysteine sulfoxides, including this compound, on steroid hormone production. These in vitro studies have demonstrated that cysteine sulfoxides can enhance the synthesis of progesterone (B1679170), a crucial precursor for testosterone (B1683101). This effect appears to be mediated, at least in part, through the activation of the protein kinase A (PKA) signaling pathway, a key regulator of steroidogenesis in Leydig cells. mdpi.comresearchgate.net Specifically, treatment with cysteine sulfoxides, including this compound, significantly increased progesterone levels in I-10 cells in a dose-dependent manner. researchgate.net

Beyond in vitro observations, studies in experimental animal models have indicated that the administration of onion juice, which contains cysteine sulfoxides like this compound, can lead to a significant increase in plasma testosterone levels in rats. mdpi.comresearchgate.netnii.ac.jp This finding from preclinical animal models supports the potential of this compound to influence androgen production in vivo, aligning with the in vitro findings on progesterone synthesis in testicular cells. mdpi.comresearchgate.net

Effects on Progesterone Synthesis in Testicular Cell Lines

Metabolic Regulation: Glycemic and Lipid Homeostasis Studies

This compound has also been investigated for its effects on metabolic processes, particularly concerning glycemic and lipid homeostasis in the context of experimental metabolic disorders.

In animal models of diabetes, this compound has demonstrated an ability to decrease plasma glucose levels. lktlabs.com Furthermore, onion extract containing S-methyl cysteine sulphoxide has been proposed as a key component for controlling blood glucose levels. researchgate.net A meta-analysis of studies on the antidiabetic activities of onion extract and SMCS in diabetic rats indicated that these compounds significantly contributed to the control of blood glucose and body weight. researchgate.net

Preclinical studies have shown that this compound can influence lipid profiles. In animal models of hyperlipidemia, this compound has been observed to decrease endogenous lipogenesis and increase lipid catabolism. lktlabs.com Studies on the antidiabetic efficiency of onion extract and its components in experimentally induced diabetes in rat models also reported effects on plasma lipid markers and liver glycogen. researchgate.net

Antioxidative Efficacy: Assessment of Redox State Modulation

In Vitro Scavenging of Reactive Oxygen Species

Studies have investigated the antioxidant potential of cysteine sulfoxides, including S-methyl-L-cysteine sulfoxide (B87167), through their ability to scavenge reactive oxygen species (ROS). While some thiosulfinates derived from cysteine sulfoxides have demonstrated radical scavenging activity in various assays, the specific direct ROS scavenging activity of S-methyl-L-cysteine sulfoxide itself is often discussed within the broader context of Allium-derived compounds. Some research indicates that while thiosulfinates can be effective in scavenging certain radicals like hydroxyl radicals, their efficiency can vary compared to other antioxidants or different types of radicals. researchgate.net The antioxidant potential of organosulfur compounds from Allium species, which include cysteine sulfoxides, is attributed to their radical-scavenging activity and their capacity to modulate the activity of cellular antioxidant enzymes. researchgate.net

Antimicrobial Properties: Evaluation against Pathogenic Microorganisms

The antimicrobial properties of Allium-derived compounds, including those originating from cysteine sulfoxides like S-methyl-L-cysteine sulfoxide, have been documented.

The antibacterial activities of Allium species are well-known and are often linked to the formation of thiosulfinates, such as allicin (B1665233), which are produced enzymatically from cysteine sulfoxides when the plant is damaged. researchgate.net While allicin is recognized for its potent antibacterial effects, research also suggests that S-methyl-L-cysteine sulfoxide itself or its direct breakdown products may possess antibacterial properties. researchgate.netresearchgate.net Studies have explored the antibacterial effects of SMCSO, indicating its potential as an antimicrobial agent. researchgate.netresearchgate.net

Antibacterial Activities

Anti-Proliferative and Chemopreventive Investigations

The potential of S-methyl-L-cysteine sulfoxide in inhibiting cell proliferation and its role in chemoprevention have been areas of scientific inquiry.

Investigations into the anti-proliferative effects of S-methyl-L-cysteine sulfoxide and related compounds have included evaluations of their impact on cell cycle progression and the induction of apoptosis in neoplastic cell lines. Organosulfur compounds from garlic and onions have been shown to exert anticancer effects and can mediate anti-tumor processes such as apoptosis and antiproliferation. researchgate.netresearchgate.netchembk.com While many studies focus on the effects of Allium extracts or other specific organosulfur compounds, the contribution of S-methyl-L-cysteine sulfoxide to these observed effects is an active area of research. Some findings suggest that cysteine sulfoxides can influence pathways related to cell division, proliferation, and apoptosis in various cellular models. researchgate.net

Role in Modulating Carcinogenesis in Preclinical Models

Studies in preclinical models have explored the potential of this compound and its metabolites in modulating carcinogenesis. Research indicates that sulfur-containing compounds found in vegetables rich in this compound, such as onions and broccoli, may play a role in cancer chemoprevention semanticscholar.orgmdpi.comijraset.com.

In vitro and animal models have been utilized to investigate the anticancer effects of SMCSO tandfonline.comtandfonline.com. While the precise mechanisms are still under investigation, studies suggest potential pathways through which SMCSO or its derivatives might influence cancer development. For instance, S-methyl methanethiosulfonate (B1239399) (MMTSO), a metabolite of SMCSO, has been shown to alter energy metabolism in prostate cancer cells in a preclinical study nih.gov. This finding suggests a potential mechanism by which SMCSO-derived compounds could exert anticancer effects by disrupting the metabolic processes of cancer cells nih.gov.

Further detailed research findings in this area from the provided search results are limited to the general association of SMCSO-rich vegetables with reduced cancer risk and the specific metabolic effect of its metabolite MMTSO on prostate cancer cells.

Immunomodulatory Effects: Characterization of Immune Responses

Preclinical investigations have also shed light on the immunomodulatory effects of this compound. Studies in animal models, specifically diabetic rats, have reported that SMCSO administration can promote immunomodulation ecu.edu.auresearchgate.net.

Reviews on the constituents of Allium cepa (onion), a significant source of this compound, highlight the anti-inflammatory and immunomodulatory properties associated with these compounds, including SMCSO brieflands.comsemanticscholar.org. While the specific cellular and molecular mechanisms by which this compound exerts these immunomodulatory effects are not extensively detailed in the provided search results, the observed outcomes in animal models suggest an influence on immune responses.

While the search results indicate immunomodulatory effects of SMCSO in preclinical models, specific detailed findings on its direct influence on discrete cellular immune components are not provided within the scope of the search. The existing information broadly points towards a modulation of the immune response ecu.edu.auresearchgate.net.

Influence on Cellular Immune Components

Neurobiological and Stress Response Pathways

The potential effects of this compound on neurobiological and stress response pathways have also been investigated in preclinical settings, primarily focusing on its antioxidant and neuroprotective capabilities.

While the term "stress-reducing mechanisms" directly related to this compound is not explicitly detailed in the search results, studies highlight its role in mitigating oxidative stress in animal models tandfonline.comresearchgate.netnih.gov. Oxidative stress is a physiological state that can be induced or exacerbated by various forms of stress. By acting as an antioxidant, SMCSO may indirectly contribute to ameliorating the negative impacts of stress on a biological level tandfonline.comresearchgate.netnih.gov. For example, SMCSO was found to alleviate oxidative stress in diabetic rats researchgate.net.

Preclinical studies have explored the potential neuroprotective effects of this compound and related compounds. S-methyl-L-cysteine (SMC), a compound structurally related to SMCSO, has demonstrated neuroprotector behavior in a mouse model of neurotoxicity conicet.gov.ar. SMCSO itself has shown antioxidant properties that may contribute to neuroprotection, particularly in the context of oxidative damage in brain tissue ecu.edu.ausemanticscholar.orgresearchgate.netnih.govmedchemexpress.com. Studies on the effects of Allium cepa (onion) have also indicated neuroprotective effects in animal models of neurotoxicity, with SMCSO being one of the active constituents semanticscholar.org.

Metabolism and Biotransformation of S Methyl L Cysteine Sulfoxide

Absorption, Distribution, and Excretion Profiles in Biological Systems

Research indicates that S-Methyl-L-Cysteine Sulfoxide (B87167) is efficiently absorbed from the gastrointestinal tract. Studies suggest that a substantial majority, approximately 97%, of ingested SMCSO is absorbed nih.gov. This absorption can occur with the compound remaining intact or as various derivatives nih.gov.

Following absorption, SMCSO enters systemic circulation. It has been detected in the plasma of individuals after consuming SMCSO-rich foods like broccoli soup nih.gov. Peak plasma concentrations were observed around 1.4 hours post-consumption in one study nih.gov. The distribution of SMCSO within the body is an area of ongoing research, although it has been reported to accumulate in human prostate tissue nih.govcam.ac.uk.

Excretion of SMCSO and its metabolic products primarily occurs via the renal route. Urine has been identified as the major pathway for the elimination of SMCSO and its derivatives from the body nih.govtandfonline.com. The excretion process appears to be relatively prolonged, with SMCSO and its derivatives being eliminated over several days nih.gov. For instance, one study noted that 6% of the consumed SMCSO was excreted in urine within 24 hours nih.gov.

While detailed quantitative data on the complete distribution profile in various human tissues are limited, studies in other biological systems, such as honey bees, have shown differential distribution of SMCSO and its metabolites in various body parts royalsocietypublishing.orgresearchgate.net.

Identification and Characterization of Methyiin Metabolites

The biotransformation of S-Methyl-L-Cysteine Sulfoxide yields a variety of metabolites, primarily through enzymatic breakdown. A key initial step in the metabolic cascade involves the action of cysteine sulfoxide lyases, which are present in plant tissues and the gut microbiota tandfonline.comresearchgate.netroyalsocietypublishing.org. This enzymatic cleavage of SMCSO results in the release of several compounds, including pyruvate (B1213749), ammonia, and methanesulfenic acid tandfonline.comresearchgate.netroyalsocietypublishing.org. Methanesulfenic acid is a highly reactive but transient intermediate researchgate.net.

Further transformation of these initial products leads to the formation of more stable metabolites. Among the most predominantly identified downstream derivatives are S-methyl methanethiosulfinate (MMTSI) and S-methyl methanethiosulfonate (B1239399) (MMTSO) tandfonline.comresearchgate.net. MMTSO is considered a main human metabolite of SMCSO cam.ac.uknih.gov.

Other metabolites reported in different biological contexts include dimethyl disulfide, which can be produced via cysteine sulfoxide lyases researchgate.netroyalsocietypublishing.org. In honey bees, specific metabolites identified from SMCSO degradation include 3-methylthiolactic acid sulfoxide (3Me-TLA SO) and N-acetyl-S-methyl-L-cysteine sulfoxide (NAc-SMCSO), formed through deamination and N-acetylation pathways, respectively royalsocietypublishing.orgresearchgate.net.

Studies involving the administration of S-methylcysteine (SMC), the precursor to SMCSO, in rats have shown the excretion of inorganic sulfate, suggesting further sulfur metabolism. Additionally, metabolites such as N-acetyl-Methiin, 2-hydroxy-3-methylsulphinylpropionic acid, and methylsulfinylacetic acid were detected in rat urine spandidos-publications.com.

MMTSO itself is known to be unstable and can undergo spontaneous decomposition, particularly under mild conditions, yielding products such as dimethyl sulfide (B99878) (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) usda.gov.

Here is a summary of some identified metabolites:

| Metabolite Name | Formation Pathway (if specified) | Source Organism/Context |

| Pyruvate | Cysteine sulfoxide lyase action | Plant/Gut Microbiota |

| Ammonia | Cysteine sulfoxide lyase action | Plant/Gut Microbiota |

| Methanesulfenic acid | Cysteine sulfoxide lyase action | Plant/Gut Microbiota |

| S-methyl methanethiosulfinate (MMTSI) | Cysteine sulfoxide lyase action | Plant/Gut Microbiota |

| S-methyl methanethiosulfonate (MMTSO) | Cysteine sulfoxide lyase action | Plant/Gut Microbiota/Human cam.ac.uknih.gov |

| Dimethyl disulfide | Cysteine sulfoxide lyase action / MMTSO decomposition | Plant/Gut Microbiota/Chemical Decomposition researchgate.netroyalsocietypublishing.orgusda.gov |

| 3-methylthiolactic acid sulfoxide | Deamination of SMCSO | Honey Bee |

| N-acetyl-S-methyl-L-cysteine sulfoxide | N-acetylation of SMCSO | Honey Bee |

| Inorganic sulfate | Further metabolism of sulfur compounds | Rat |

| N-acetyl-Methiin | Metabolism of SMC (precursor) | Rat |

| 2-hydroxy-3-methylsulphinylpropionic acid | Metabolism of SMC (precursor) | Rat |

| Methylsulfinylacetic acid | Metabolism of SMC (precursor) | Rat |

| Dimethyl sulfide (DMS) | MMTSO decomposition | Chemical Decomposition |

| Dimethyl trisulfide (DMTS) | MMTSO decomposition | Chemical Decomposition |

Enzymatic Pathways Involved in this compound Biotransformation

The primary enzymatic drivers of S-Methyl-L-Cysteine Sulfoxide biotransformation are cysteine sulfoxide lyases (also known as C-S lyases or alliinase, EC 4.4.1.13) tandfonline.comresearchgate.netroyalsocietypublishing.orgusda.govwikipedia.org. These enzymes are naturally present in the plant tissues where SMCSO is found tandfonline.comresearchgate.net. When these plant tissues are damaged (e.g., by chewing or slicing), the enzymes come into contact with SMCSO, initiating its breakdown tandfonline.comroyalsocietypublishing.org.

Furthermore, the human gut microbiota plays a significant role in the metabolism of ingested SMCSO tandfonline.comresearchgate.netroyalsocietypublishing.orgscispace.com. Various bacteria within the gut microbiome possess cysteine β-lyase activity capable of cleaving the C-S bond in S-alkyl-cysteine conjugates like SMCSO researchgate.netscispace.com. This microbial activity is considered a major contributor to the biotransformation of dietary SMCSO scispace.com. Studies have detected bacterial cysteine β-lyase activity in the human gut microbiome, attributing it to diverse bacterial species, including E. coli researchgate.netroyalsocietypublishing.orgscispace.com. These microbial enzymes facilitate the release of ammonia, pyruvate, and thiols from S-alkyl-cysteine molecules researchgate.netscispace.com.

While plant and microbial enzymes are the primary players in SMCSO breakdown, the biosynthesis of SMCSO from its precursor, S-methyl-L-cysteine (SMC), involves oxidation. Flavin-containing monooxygenase (FMO) enzymes have been shown to catalyze this S-oxidation step in organisms like Schizosaccharomyces pombe nih.gov.

The enzymatic pathways involved in the formation of specific metabolites like NAc-SMCSO and 3Me-TLA SO in honey bees involve N-acetylation and deamination reactions, respectively royalsocietypublishing.org. The specific enzymes responsible for these reactions in this context have been characterized royalsocietypublishing.org.

Mammalian enzymes are generally considered to play a lesser role in the direct cleavage of the C-S bond of SMCSO compared to plant and microbial enzymes scispace.com. However, further metabolism of the initial breakdown products and other derivatives likely involves various host enzymatic pathways.

Here is a summary of key enzymes and processes:

| Enzyme/Process | Role in SMCSO Biotransformation | Location |

| Cysteine sulfoxide lyase | Catalyzes breakdown of SMCSO to pyruvate, ammonia, methanesulfenic acid, and subsequently MMTSI and MMTSO | Plants, Gut Microbiota tandfonline.comresearchgate.netroyalsocietypublishing.orgusda.gov |

| Bacterial cysteine β-lyase | Cleaves C-S bond in S-alkyl-cysteine conjugates like SMCSO | Gut Microbiota researchgate.netscispace.com |

| Flavin-containing monooxygenase (FMO) | Catalyzes biosynthesis of SMCSO from S-methyl-L-cysteine | Organisms capable of synthesis (e.g., Schizosaccharomyces pombe) nih.gov |

| N-acetylation | Involved in formation of NAc-SMCSO from SMCSO | Honey Bee royalsocietypublishing.org |

| Deamination | Involved in formation of 3Me-TLA SO from SMCSO | Honey Bee royalsocietypublishing.org |

Toxicological Assessments and Mutagenicity Studies of S Methyl L Cysteine Sulfoxide

In Vitro Mutagenesis Testing (e.g., Ames Test)

In vitro mutagenesis testing, such as the Ames test, is a standard method used to assess the mutagenic potential of chemical substances. medicilon.comresearchgate.netlibretexts.org The Ames test utilizes specific strains of Salmonella typhimurium bacteria that are histidine auxotrophs, meaning they require histidine to grow. researchgate.netlibretexts.org The test measures the ability of a substance to cause reverse mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-deficient medium. researchgate.netlibretexts.org An increased number of revertant colonies compared to control indicates mutagenic activity. researchgate.net

While the provided search results discuss the Ames test methodology and its application to other cysteine S-conjugate sulfoxides like S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS) and S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS) nih.gov, direct results specifically detailing Ames test findings for S-Methyl-L-Cysteine Sulfoxide itself were not prominently found within the immediate search snippets. Studies on DCVCS and TCVCS showed they exerted weak mutagenicity in the Salmonella typhimurium TA100 strain. nih.gov

Evaluation of Genotoxic Potential from Pyrolysis Products

The thermal degradation or pyrolysis of organic matter, including sulfur-containing compounds like SMCSO, can lead to the formation of various volatile compounds. researchgate.netnih.gov Some of these pyrolysis products, such as polycyclic aromatic hydrocarbons (PAHs), are considered potentially genotoxic and carcinogenic. researchgate.net

SMCSO can produce several derivatives via cysteine sulfoxide lyases, including S-methyl methanethiosulfinate, S-methyl methanethiosulfonate (B1239399), pyruvate (B1213749), ammonia, sulfate, and dimethyl disulfide. royalsocietypublishing.org Dimethyl disulfide is noted for its reactivity and toxic effects in ruminants. royalsocietypublishing.org

Research into the volatile profiles of foods containing SMCSO, such as Welsh onion fried at different temperatures, has identified various volatile chemical groups, including sulfur-containing compounds. researchgate.net The composition of these compounds can change with increasing temperatures. researchgate.net While the formation of potentially genotoxic compounds like PAHs during frying has been studied, the direct genotoxic potential specifically from the pyrolysis products of SMCSO requires further focused investigation based on the provided information. researchgate.netnih.gov

Comprehensive Toxicological Investigations in Preclinical Models

Comprehensive toxicological investigations in preclinical models aim to evaluate the potential adverse effects of a substance in living organisms before human trials. These studies can involve various animal models and assess a range of endpoints.

Studies in experimental animals have explored various effects of SMCSO, including anti-carcinogenic, anti-diabetic, and cardiovascular benefits in rats, contrary to its toxicity in ruminants. researchgate.netroyalsocietypublishing.org A scoping review identified 21 original research articles, primarily using animal and in vitro models, with a significant portion indicating favorable effects, such as anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties. tandfonline.comnih.gov Potential mechanisms observed in these studies included increased bile acid and sterol excretion, altered glucose and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function. tandfonline.comnih.gov

One study in high-fat fed mice investigated the effects of SMCSO administration via oral gavage for 12 weeks. ecu.edu.au The results indicated that medium and high doses of SMCSO blunted elevated HDL-C, and high doses reduced triglycerides in these mice. ecu.edu.au However, SMCSO did not prevent weight gain from the high-fat diet. ecu.edu.au

Research in honey bees administered SMCSO in a laboratory setting showed no immediate toxic effects but an increase in antioxidant capacity. royalsocietypublishing.orgresearchgate.netnih.gov Long-term administration, however, resulted in decreased bee body weight and altered amino acid metabolism. royalsocietypublishing.orgresearchgate.netnih.gov This highlights that toxicological outcomes can be species-specific and dependent on the duration of exposure.

While these preclinical studies explore various biological activities, comprehensive toxicological profiles specifically focusing on adverse outcomes beyond ruminant toxicity and the observed effects in bees were not extensively detailed in the provided search results. The potential toxicity concerns in non-ruminant animals have not been widely established, and potential toxicity to humans from dietary intake has not been addressed by human research, although intake levels are considerably lower than those causing toxicity in ruminants. researchgate.nettandfonline.com

Summary of Preclinical Findings (Examples):

| Model Organism | Study Duration/Context | Key Observations Related to Toxicity/Effects | Source |

| Rats | Experimental studies | Anti-carcinogenic, anti-diabetic, and cardiovascular benefits reported. researchgate.netroyalsocietypublishing.org | researchgate.netroyalsocietypublishing.org |

| High-fat fed mice | 12 weeks, oral gavage | Blunted elevated HDL-C (medium/high doses), reduced triglycerides (high dose); did not prevent weight gain. ecu.edu.au | ecu.edu.au |

| Honey bees | Laboratory setting, acute | No immediate toxic effects; boosted antioxidant capacity. royalsocietypublishing.orgresearchgate.netnih.gov | royalsocietypublishing.orgresearchgate.netnih.gov |

| Honey bees | Laboratory setting, long-term | Decreased body weight, altered amino acid metabolism. royalsocietypublishing.orgresearchgate.netnih.gov | royalsocietypublishing.orgresearchgate.netnih.gov |

| Ruminants | Dietary intake | Haemolytic anaemia ('kale anaemia factor') due to breakdown products like dimethyl disulfide. researchgate.netroyalsocietypublishing.orgcornell.edu | researchgate.netroyalsocietypublishing.orgcornell.edu |

Note: This table summarizes findings related to toxicity or other observed effects in preclinical models based on the provided snippets and does not constitute a complete toxicological profile.

Advanced Analytical and Structural Characterization of S Methyl L Cysteine Sulfoxide

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for separating Methiin from complex matrices, allowing for its subsequent detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed, each offering distinct advantages depending on the matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the analysis of Methiin, particularly in plant extracts. Various HPLC approaches, including normal-phase and reversed-phase methods, have been developed for the separation and determination of Methiin and other related organosulfur compounds. conicet.gov.arnih.govnih.govacs.org

For instance, normal-phase HPLC utilizing an aminopropyl-bonded column has been successfully applied for the determination of Methiin, along with other sulfoxides and γ-glutamyl peptides, in garlic samples. nih.govacs.org Reversed-phase HPLC, often employing C18 columns, is also commonly used. conicet.gov.arnih.govpsu.edu Methods have been developed using Hypersil BDS C18 or Xbridge C18 columns with specific mobile phases for effective separation. nih.govpsu.eduecu.edu.auresearchgate.net Detection is frequently achieved using UV absorbance, typically around 200 nm, or by coupling HPLC with mass spectrometry (LC-MS). nih.govecu.edu.ausielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While Methiin itself is relatively polar and less volatile, it can be analyzed by GC-MS after appropriate derivatization. acs.orgresearchgate.netacs.org Derivatization converts Methiin into a more volatile form suitable for GC separation.

Methods involving tert-butyldimethylsilylation have been developed for the determination of S-methyl-L-cysteine sulfoxide (B87167) (Methiin) in matrices like onion. acs.orgacs.org This derivatization leads to the incorporation of tert-butyldimethylsilyl groups onto the amino, carboxyl, and an additional oxygen atom of Methiin. acs.org The derivatized product can then be separated on a nonpolar capillary column. acs.org Electron impact (EI) ionization is commonly used in GC-MS, providing characteristic fragmentation patterns for identification. acs.orgacs.org Selected ion monitoring (SIM) can be employed for sensitive quantification. acs.org

A GC-MS method using tert-butyldimethylsilylation reported detection limits for Methiin of 0.3 ng per injection under selected ion monitoring at m/z 436. acs.org This method, combined with solid phase extraction for sample clean-up, was applied to estimate Methiin content in commercial onion, finding approximately 0.3 mg per gram of fresh weight. acs.org Another approach for GC determination of Methiin in cruciferous vegetables involves derivatization with ethyl chloroformate followed by reduction. researchgate.net

Comparative studies highlight the strengths of GC-MS for analyzing volatile organosulfur compounds, while LC-based methods are often preferred for non-volatile compounds like cysteine sulfoxides. mdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide valuable information about the chemical structure of Methiin, confirming its identity and providing details about its molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a key tool for the structural elucidation of Methiin. It provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. royalsocietypublishing.org NMR can be used to confirm the presence and structure of Methiin in purified extracts. royalsocietypublishing.org While NMR can be used for identification, it may not always provide quantitative data in complex biological samples compared to techniques like LC-MS/MS. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry, often coupled with chromatographic separation (GC-MS, LC-MS, LC-MS/MS), is indispensable for identifying Methiin based on its mass-to-charge ratio and fragmentation pattern. royalsocietypublishing.orgnih.govacs.orgacs.orgmdpi.comresearchgate.netmdpi.comnih.gov

In GC-MS, electron impact ionization produces characteristic fragment ions that aid in confirming the structure of the derivatized Methiin. For the tert-butyldimethylsilyl derivative of S-methyl-L-cysteine sulfoxide, key ions observed under EI ionization include a base peak at m/z 302 and a major peak at m/z 436. acs.orgacs.org

In LC-MS and LC-MS/MS, electrospray ionization (ESI) is commonly used. researchgate.net MS provides the molecular ion mass, while tandem mass spectrometry (MS/MS) provides fragmentation data by isolating the parent ion and fragmenting it further. This fragmentation pattern is unique to the compound and serves as a fingerprint for identification and confirmation. For S-methyl-L-cysteine sulfoxide, ESI-MS can show a protonated molecule ion [M+H]⁺ at m/z 141, along with fragments such as m/z 124 ([M-17]⁺, corresponding to loss of OH⁻) and m/z 163 ([M+Na]⁺). researchgate.net LC-MS/MS methods have been developed for the quantitative analysis of Methiin in biological matrices, relying on specific precursor and product ions for sensitive and selective detection. researchgate.netmdpi.comnih.gov

Method Development for Detection and Quantification in Complex Biological and Plant Matrices

Developing robust analytical methods for Methiin in complex biological (e.g., plasma, urine) and plant matrices (e.g., onion, broccoli) presents challenges due to the presence of numerous interfering compounds. Effective method development involves optimizing sample preparation, chromatographic separation, and detection. lgcstandards.comuniversiteitleiden.nl

Sample preparation often includes extraction steps, such as using methanol/water or other suitable solvents, to isolate Methiin from the matrix. nih.govnih.govacs.org Clean-up procedures, such as solid phase extraction (SPE) using C18 or ion-exchange cartridges, are frequently employed to remove interfering substances and concentrate the analyte. nih.govacs.orgacs.org

For quantification, particularly in biological matrices, LC-MS/MS methods have proven effective. researchgate.netmdpi.comnih.gov These methods often utilize isotope-labeled internal standards to improve accuracy and precision by compensating for matrix effects and variations during sample processing and analysis. researchgate.netmdpi.comnih.gov

Validation of analytical methods in complex matrices is crucial and involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and recovery. acs.orgresearchgate.netmdpi.comnih.govdntb.gov.ua For example, an LC-MS/MS method for Methiin in human plasma and urine reported LODs of 0.02 µM and 0.03 µM, respectively. researchgate.netmdpi.comnih.gov The method showed good linearity with correlation coefficients (r²) greater than 0.9987 and acceptable accuracy (98.28 ± 5.66%). researchgate.netmdpi.comnih.gov

Analysis in plant matrices also requires tailored approaches. The composition of organosulfur compounds can vary significantly between different plant species and even cultivars, influencing method development. conicet.gov.armdpi.com Techniques like LC-MS are used for simultaneous analysis of Methiin and other sulfur compounds in cruciferous vegetables, demonstrating effective retention and resolution on C18 columns. nih.govecu.edu.au

The accumulation of Methiin in tissues following consumption of Methiin-rich foods highlights the importance of sensitive and accurate methods for its detection and quantification in biological samples to study its bioavailability and potential physiological effects. nih.gov

Data Tables

Below are examples of data points related to the analytical characterization of S-Methyl-L-Cysteine Sulfoxide extracted from the search results.

| Analytical Technique | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (%) | Precision (RSD%) | Reference |

| GC-MS (derivatized) | Onion Extract | 0.3 ng/injection | N/A | ~75% yield (simulated matrix) | N/A | acs.org |

| HPLC | Garlic | 2.4 µg/mL | N/A | 97.1-102.3 | <4.6 | nih.govacs.org |

| LC-MS/MS | Human Plasma | 0.02 µM | N/A | 98.28 ± 5.66 | >10% (intra-day), >20% (inter-day) | researchgate.netmdpi.comnih.gov |

| LC-MS/MS | Human Urine | 0.03 µM | N/A | 98.28 ± 5.66 | >10% (intra-day), >20% (inter-day) | researchgate.netmdpi.comnih.gov |

Future Directions and Emerging Research Avenues in S Methyl L Cysteine Sulfoxide Research

Elucidation of Novel Biological Activities and Molecular Targets

Current research indicates that SMCSO and its metabolic products possess a range of biological activities, including anti-hyperglycemic, anti-hypercholesterolemic, antioxidant, anticancer, and antibacterial effects, primarily observed in animal and in vitro models researchgate.nettandfonline.comresearchgate.netlktlabs.com. Future research aims to precisely identify the molecular targets and signaling pathways through which SMCSO exerts these effects.

Studies suggest potential mechanisms such as the alteration of enzymes involved in glucose and cholesterol metabolism, improvement of hepatic and pancreatic β-cell function, and enhancement of antioxidant defenses tandfonline.comresearchgate.net. For instance, S-methyl methanethiosulfonate (B1239399) (MMTSO), a primary human metabolite of SMCSO, has been shown to alter energy metabolism in prostate cancer cells, suggesting its contribution to the beneficial effects associated with consuming SMCSO-rich vegetables like broccoli nih.gov. Furthermore, research indicates that cysteine sulfoxides, including SMCSO, can enhance steroid hormone production by activating the protein kinase A (PKA) pathway in testis-derived tumor cells mdpi.com.

Future studies should focus on isolating and characterizing specific downstream effectors and protein interactions modulated by SMCSO and its metabolites. This could involve targeted biochemical assays, reporter gene assays, and advanced microscopy techniques to visualize cellular responses. Understanding these molecular mechanisms is crucial for translating observed biological activities into potential therapeutic or preventative strategies.

Application of Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies offer powerful tools for a comprehensive understanding of the biological impact of SMCSO. Metabolomics, in particular, has already proven valuable, with studies utilizing techniques like 1H NMR spectroscopy and multivariate statistical modeling to identify SMCSO as a stable urinary biomarker of cruciferous vegetable consumption in humans acs.orgnih.gov. This demonstrates the utility of metabolomics in tracking dietary intake and exposure to SMCSO.

Future research can leverage proteomics and further metabolomics approaches to explore the broader metabolic consequences of SMCSO consumption. This includes mapping the complete metabolic fate of SMCSO in various tissues and organs, identifying novel metabolites, and understanding how SMCSO influences endogenous metabolic pathways. Omics-based research is specifically needed to fully elucidate the metabolic transformations of SMCSO in humans researchgate.net.

Proteomics can be employed to identify proteins whose expression levels or post-translational modifications are altered by SMCSO exposure, providing insights into affected cellular processes and potential molecular targets. Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic view of the complex interactions between SMCSO and biological systems, paving the way for personalized nutritional and therapeutic strategies.

Development of Advanced Preclinical Research Models

A significant portion of the current research on SMCSO relies on in vitro and animal models tandfonline.comresearchgate.net. While these models have provided valuable initial insights into the biological activities of SMCSO, there is a critical need for the development and utilization of more advanced preclinical research models that better recapitulate human physiology and disease conditions. Human studies are particularly needed to confirm findings from animal models tandfonline.comresearchgate.net.

Future directions include the development of more complex in vitro systems, such as organ-on-a-chip models or co-culture systems, that mimic the interactions between different cell types and tissues relevant to SMCSO metabolism and activity. Genetically modified animal models that are more susceptible to specific diseases or that better mimic human metabolic pathways could also provide more relevant data.

Furthermore, the use of human clinical trials is essential to validate the observed biological effects and assess the bioavailability and metabolism of SMCSO in humans. While SMCSO has been identified as a biomarker of cruciferous vegetable intake in human dietary intervention studies researchgate.netacs.org, more intervention studies are needed to investigate its direct health effects. Research exploring the impact of SMCSO on non-human organisms, such as studies examining its effects on honey bee health, also contributes to understanding its broader biological interactions nih.govresearchgate.netnih.gov. SMCSO is also utilized as a model system for studying specific biological processes like fatty acid metabolism and bacterial strains biosynth.com.

Comparative Studies with Other Sulfur-Containing Compounds from Allium Species

SMCSO is one of several S-alk(en)yl-L-cysteine sulfoxides (ACSOs) found in Allium species, alongside well-studied compounds like alliin (B105686), isoalliin, and propiin tandfonline.comacs.orgcabidigitallibrary.orgmdpi.comnih.gov. Despite its abundance, SMCSO has received less research attention compared to alliin tandfonline.com. Comparative studies are essential to understand the unique biological activities and mechanisms of action of SMCSO relative to these other sulfur-containing compounds.

Future research should involve direct comparisons of the in vitro and in vivo effects of SMCSO, alliin, isoalliin, propiin, and their respective degradation products. This could involve standardized assays to compare their antioxidant, anti-inflammatory, anticancer, and other relevant biological activities. Studies comparing the composition of these compounds in different Allium species are already underway acs.orgmdpi.com.

Furthermore, research comparing the metabolic fate and bioavailability of different ACSOs is crucial to understand how their structural differences influence their absorption, distribution, metabolism, and excretion. Comparative studies with other sulfur compounds present in these vegetables, such as S-methyl cysteine (SMC), are also warranted tandfonline.com. The synthesis and biological assessment of synthetic analogs of Allium-derived sulfur compounds represent another important area of comparative research nih.govmdpi.com. Such comparisons will help to identify whether the health benefits associated with Allium and Brassica consumption are attributable to specific compounds like SMCSO or result from synergistic interactions among multiple sulfur-containing metabolites.

Sustainable and Scalable Production Methodologies for Research and Industrial Applications

As research into the potential health benefits and applications of SMCSO progresses, the need for sustainable and scalable production methodologies will become increasingly important for both research purposes and potential industrial applications. While SMCSO is present in significant quantities in certain vegetables researchgate.nettandfonline.comresearchgate.netnih.gov and available from chemical suppliers for research lktlabs.combiosynth.comchembk.com, large-scale, cost-effective production methods are not widely documented in the provided search results.

Future research should explore and optimize various production methods, including:

Improved Extraction and Purification from Natural Sources: Developing more efficient and environmentally friendly methods for extracting SMCSO from high-yielding plant sources like cabbage and onions.

Chemical Synthesis: Investigating scalable and cost-effective chemical synthesis routes for SMCSO and its bioactive metabolites. Some research already focuses on the synthesis of related sulfur compounds nih.gov.

Biotechnological Production: Exploring the potential of microbial fermentation or plant cell culture systems for the sustainable production of SMCSO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.